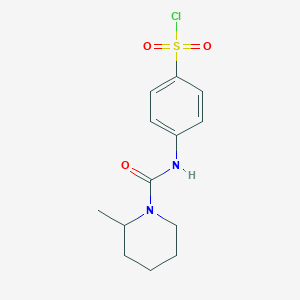

4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-10-4-2-3-9-16(10)13(17)15-11-5-7-12(8-6-11)20(14,18)19/h5-8,10H,2-4,9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZJNBOKUYBCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-methylpiperidine-1-carbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain the desired reaction environment .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform

Bases: Triethylamine, pyridine

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thiols.

Hydrolysis Products: Sulfonic acid and hydrochloric acid.

Scientific Research Applications

Medicinal Chemistry

4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is primarily explored for its potential therapeutic effects.

- Anticancer Activity : Research indicates that compounds containing similar structures have demonstrated efficacy against various cancer cell lines. For instance, analogs of this compound were shown to inhibit tumor growth in preclinical models, suggesting its potential use as an anticancer agent .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a basis for developing targeted therapies. Studies have highlighted the importance of sulfonamide derivatives in inhibiting carbonic anhydrase and other enzymes relevant to cancer and metabolic disorders .

Biological Research

The biological activities of this compound are under extensive investigation:

- Receptor Binding Studies : The interaction of the compound with various receptors (e.g., neurotransmitter receptors) has been studied to assess its pharmacological profile. Preliminary findings suggest that it may modulate pathways related to pain and inflammation .

- Anti-inflammatory Properties : Similar sulfonamide compounds have been reported to exhibit anti-inflammatory effects by reducing pro-inflammatory cytokine levels, indicating that this compound might also possess such properties.

Material Science

Beyond biological applications, this compound can serve as a precursor for synthesizing advanced materials:

- Polymer Development : The compound can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or chemical resistance, making it valuable in industrial applications.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings or adhesives that require specific performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

- A study on sulfonamide derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models, supporting their potential use in cancer therapy .

- Research focusing on enzyme inhibition showed that related compounds could effectively inhibit key metabolic enzymes, paving the way for new treatments in metabolic syndromes .

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following analysis compares 4-(2-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride (Compound A) with analogous sulfonyl chlorides, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Electronic Effects :

- Compound A’s piperidine-carboxamido group introduces mixed electronic effects: the amide carbonyl is electron-withdrawing, while the piperidine nitrogen may donate electrons depending on protonation state. This contrasts with purely electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., methyl in ).

- Chloro and trifluoromethyl substituents () enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions. Compound A’s reactivity may be tempered by steric hindrance from the piperidine ring .

Steric Hindrance :

- The 2-methylpiperidine group in Compound A imposes significant steric bulk compared to linear chains (e.g., 5-chloropentanamido in ) or planar substituents (e.g., trifluoromethyl). This reduces reaction rates in bulky nucleophile systems but improves selectivity in enzyme-binding contexts .

Biological Relevance :

- Compound A’s piperidine-carboxamido moiety mimics natural peptide backbones, making it valuable for protease inhibitor design (e.g., Dengue virus protease studies in ). In contrast, 4-chlorobenzene-1-sulfonyl chloride () is typically used in simpler sulfonamide derivatization without targeting specific enzymes.

Synthetic Yields and Conditions :

- Sulfonamide formation with Compound A may require optimized conditions (e.g., pyridine catalysis, as in ) due to steric challenges, achieving yields ~68–95%. Simpler derivatives like 4-chlorobenzene-1-sulfonyl chloride achieve ~85% yields under milder conditions .

Biological Activity

4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride, also known by its CAS number 728864-65-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H17ClN2O3S, with a molecular weight of approximately 316.8 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methylpiperidine-1-carboxamide with benzenesulfonyl chloride under basic conditions. Common bases used include triethylamine, which facilitates the formation of the sulfonamide derivative. The reaction conditions are optimized for yield and purity through recrystallization or chromatography techniques .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that compounds related to this sulfonamide exhibit antibacterial and antifungal activities. For example, derivatives synthesized from similar sulfonamide structures have demonstrated efficacy against various bacterial strains and fungi .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pathways involved in inflammation, although more detailed investigations are needed to elucidate its mechanisms fully .

Pharmaceutical Applications

Given its reactivity, this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific biological pathways .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antimicrobial Efficacy : A study on sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .

- Anti-inflammatory Research : Research exploring the anti-inflammatory effects of similar compounds suggests that they may modulate cytokine production, which could be beneficial in treating inflammatory diseases .

- Pharmaceutical Development : Compounds derived from this class have been investigated for their role as intermediates in synthesizing drugs targeting various receptors involved in disease processes .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | Sulfonamide derivatives | Effective against multiple bacterial strains |

| Antifungal | Similar sulfonamides | Inhibition of fungal growth |

| Anti-inflammatory | Various derivatives | Modulation of inflammatory pathways |

| Pharmaceutical Use | Intermediates in drug synthesis | Targeting specific biological receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.